1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10FIO2. This compound is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, methoxymethoxy, and methyl groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.
Iodination: Introduction of the iodine atom using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methoxymethoxylation: Introduction of the methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Methylation: Introduction of the methyl group using a methylating agent like methyl iodide (MeI) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique substituents.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the benzene ring. The methyl group can affect the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene can be compared with other similar compounds, such as:
1-Fluoro-2-iodo-3-methoxybenzene: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
1-Fluoro-2-iodo-4-methylbenzene: Lacks the methoxymethoxy group, affecting its reactivity and applications.
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene: Similar structure but without the methyl group, influencing its solubility and stability.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity, stability, and versatility in various applications.
Eigenschaften
Molekularformel |
C9H10FIO2 |
---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
1-fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10FIO2/c1-6-3-4-7(10)8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
BMLIOCUUMGJLLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)I)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.